1,6-Dichlorodibenzo-P-dioxin
Overview
Description
1,6-Dichlorodibenzo-P-dioxin is a member of the polychlorinated dibenzodioxins family, commonly referred to as dioxins. These compounds are known for their persistence in the environment and potential toxic effects. This compound consists of two benzene rings connected by two oxygen bridges, with chlorine atoms attached at positions 1 and 6 .
Mechanism of Action
Target of Action
1,6-Dichlorodibenzo-P-dioxin primarily targets the Estrogen receptor . The Estrogen receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
The compound acts via an intracellular protein, the AhR (Aryl hydrocarbon Receptor) , which functions as a ligand-dependent transcription factor in partnership with a second protein, Arnt . This interaction leads to alterations in gene expression that occur at an inappropriate time and/or for an inappropriately long time . The response to this compound involves a relatively complex interplay between multiple genetic and environmental factors .
Biochemical Pathways
It’s known that dioxins like this compound can alter cellular regulatory processes .
Pharmacokinetics
It’s known that members of the pcdd family, which includes this compound, bioaccumulate in humans and wildlife due to their lipophilic properties .
Result of Action
It’s known that dioxins can cause developmental disturbances and cancer .
Action Environment
Dioxins, including this compound, are persistent organic pollutants that can persist in the environment for more than 100 years . They are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . Their production is regulated in most areas . Dioxins occur as by-products from various processes, including the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dichlorodibenzo-P-dioxin can be synthesized through various methods, including the chlorination of dibenzo-P-dioxin. This process typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves the incineration of chlorine-containing substances, such as polyvinyl chloride (PVC), and the chlorine bleaching of paper. These processes can lead to the unintentional formation of dioxins, including this compound .
Chemical Reactions Analysis
Types of Reactions
1,6-Dichlorodibenzo-P-dioxin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of more oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.
Substitution: Chlorine atoms in this compound can be substituted with other atoms or groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can lead to the formation of more highly chlorinated dioxins, while reduction can produce less chlorinated or dechlorinated products .
Scientific Research Applications
1,6-Dichlorodibenzo-P-dioxin has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior and reactivity of dioxins.
Biology: Researchers study its effects on biological systems to understand the toxicological impact of dioxins.
Medicine: It is used in toxicology studies to investigate the mechanisms of dioxin toxicity and potential therapeutic interventions.
Industry: It serves as a reference compound in environmental monitoring and pollution control studies.
Comparison with Similar Compounds
Similar Compounds
1,6-Dichlorodibenzo-P-dioxin is similar to other polychlorinated dibenzodioxins, such as:
- 1,2-Dichlorodibenzo-P-dioxin
- 1,3-Dichlorodibenzo-P-dioxin
- 1,4-Dichlorodibenzo-P-dioxin
- 2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD)
Uniqueness
What sets this compound apart from its analogs is the specific positioning of chlorine atoms at positions 1 and 6. This unique arrangement influences its chemical reactivity, environmental persistence, and biological activity .
Properties
IUPAC Name |
1,6-dichlorodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWMBEVNJGEDAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959105 | |
Record name | 1,6-Dichlorooxanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38178-38-0, 64501-00-4 | |
Record name | 1,6-Dichlorodibenzo[b,e][1,4]dioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38178-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dichlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038178380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorodibenzo-p-dioxin (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064501004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dichlorooxanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-DICHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49ODM30DZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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